molecular formula C7H5NO3S.Na<br>C7H5NNaO3S B8804827 Benzosulfinide sodium; Garantose sodium

Benzosulfinide sodium; Garantose sodium

Cat. No.: B8804827
M. Wt: 206.18 g/mol
InChI Key: IDIPRSBHIGCTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saccharin sodium, also known as sodium saccharin, is a non-nutritive artificial sweetener. It is the sodium salt form of saccharin, a compound that is approximately 300-400 times sweeter than sucrose (table sugar) but has no caloric value. Saccharin sodium is commonly used in various food and beverage products to provide sweetness without the calories associated with sugar. It is also used in pharmaceuticals, personal care products, and as a laboratory reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Saccharin sodium can be synthesized through several methods. One common method involves the oxidation of o-toluene sulfonamide by potassium permanganate in a solution of sodium hydroxide. The resulting saccharin is then dissolved in water and neutralized with sodium hydroxide to form saccharin sodium .

Another method involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then treated with sulfuryl chloride to produce saccharin. The saccharin is subsequently neutralized with sodium hydroxide to yield saccharin sodium .

Industrial Production Methods

Industrial production of saccharin sodium typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves strict quality control measures to ensure the purity and safety of the final product. The production facilities are equipped with advanced technologies to handle the chemicals and reactions involved safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Saccharin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Saccharin sodium exerts its sweetening effect by binding to sweet taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. This binding triggers a signal transduction pathway that sends a sweet taste signal to the brain. Saccharin sodium is not metabolized by the body and is excreted unchanged, which is why it has no caloric value .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Saccharin Sodium

Saccharin sodium is unique due to its high stability under various pH conditions and temperatures, making it suitable for use in a wide range of products. Unlike aspartame, it does not break down at high temperatures, making it ideal for baking and cooking applications. Additionally, saccharin sodium has a longer shelf life compared to some other artificial sweeteners .

Properties

Molecular Formula

C7H5NO3S.Na
C7H5NNaO3S

Molecular Weight

206.18 g/mol

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);

InChI Key

IDIPRSBHIGCTDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na]

melting_point

greater than 572 °F (Decomposes) (NTP, 1992)

physical_description

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
Dry Powder;  Liquid
White odorless solid;  Effloresces in dry air;  [CAMEO] White odorless crystals;  [Mallinckrodt Baker MSDS]

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzosulfinide sodium; Garantose sodium
Reactant of Route 2
Benzosulfinide sodium; Garantose sodium
Reactant of Route 3
Benzosulfinide sodium; Garantose sodium
Reactant of Route 4
Benzosulfinide sodium; Garantose sodium
Reactant of Route 5
Benzosulfinide sodium; Garantose sodium
Reactant of Route 6
Benzosulfinide sodium; Garantose sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.